2-(Oxan-4-yl)azetidine

Regiochemistry Fragment-based drug design Amine exit vector geometry

SAR reproducibility demands the correct regioisomer. 2-(Oxan-4-yl)azetidine positions the tetrahydropyran at the azetidine 2-position, creating a distinct amine exit vector geometry unattainable with the 3-substituted variant (CAS 550369-51-2). • Fsp³ = 1.0; MW 141 Da - fully Rule-of-Three compliant for fragment-based library assembly. • Azetidine core eliminates N-dealkylation and oxazolidine cyclization, the principal metabolic clearance routes of piperidine analogs. • Bifunctional scaffold: secondary amine for derivatization plus ether oxygen for polarity modulation. Available as free base (≥95%) or hydrochloride salt (CAS 2138073-30-8). Custom synthesis and bulk packaging on request.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B13303521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxan-4-yl)azetidine
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CNC1C2CCOCC2
InChIInChI=1S/C8H15NO/c1-4-9-8(1)7-2-5-10-6-3-7/h7-9H,1-6H2
InChIKeyAMPUGGWUCBJQPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxan-4-yl)azetidine: Physicochemical Identity & Sourcing


2-(Oxan-4-yl)azetidine (IUPAC: 2-(tetrahydro-2H-pyran-4-yl)azetidine; CAS 1484206-93-0; molecular formula C₈H₁₅NO; MW 141.21 g/mol) is a saturated heterocyclic building block combining a four-membered azetidine ring with a six-membered tetrahydropyran (oxane) moiety linked at the 4-position of the oxane and the 2-position of the azetidine . The hydrochloride salt (CAS 2138073-30-8; MW 177.67 g/mol) is the primary commercially traded form, available at ≥95% purity from multiple vendors . This compound belongs to the broader class of sp³-rich azetidine–tetrahydropyran hybrid scaffolds used in fragment-based drug discovery (FBDD) and medicinal chemistry library construction . Critical disclosure: at the time of this analysis, no primary research publications or patents report target-specific biological activity data (IC₅₀, Kᵢ, EC₅₀, or in vivo PK) for 2-(Oxan-4-yl)azetidine itself. The differentiation evidence presented herein therefore relies on regioisomeric comparison, class-level inference from structurally related azetidine scaffolds, and physicochemical property data.

2-(Oxan-4-yl)azetidine: Non-Interchangeability


The 2-position attachment of the oxan-4-yl group to the azetidine ring creates a unique vector geometry and stereoelectronic environment that distinguishes 2-(Oxan-4-yl)azetidine from its 3-substituted regioisomer (CAS 550369-51-2), the 1-substituted analog, and other heterocyclic replacements. Simple regioisomeric substitution (2- vs. 3-position) alters the spatial trajectory of the secondary amine exit vector, the pKₐ of the azetidine nitrogen, and the conformational relationship between the two rings—parameters that directly impact target binding, metabolic susceptibility, and downstream derivatization chemistry [1]. Furthermore, azetidine and piperidine are not interchangeable as saturated aza-heterocycles: azetidines resist N-dealkylation and oxazolidine cyclization—major metabolic clearance pathways observed for piperidine-containing analogs—without loss of target potency [2]. The oxane (tetrahydropyran) ring contributes additional hydrogen bond acceptor capacity and polarity that simple alkyl or cycloalkyl substituents lack, modulating LogP and aqueous solubility relative to carbon-only analogs . Procuring the correct regioisomer and salt form is therefore material to SAR reproducibility and lead optimization outcomes.

2-(Oxan-4-yl)azetidine: Differentiation Evidence


Regiochemistry: 2- vs 3-Position Oxan-4-yl Azetidine

The substitution position of the oxan-4-yl group on the azetidine ring fundamentally alters the spatial orientation of the secondary amine, a critical determinant of binding interactions. 2-(Oxan-4-yl)azetidine presents the oxane ring adjacent to the azetidine nitrogen (vicinal arrangement), producing a different amine exit vector trajectory than the 3-substituted regioisomer where the oxane is one carbon removed . No published experimental LogP exists for 2-(Oxan-4-yl)azetidine; however, the 3-substituted regioisomer (free base) has a measured/calculated LogP of 0.96, while its hydrochloride salt has a reported LogP of 0.084 and an Fsp³ value of 1.0 [1]. The 2-substituted isomer is expected to exhibit a similar but not identical lipophilicity profile due to altered nitrogen basicity and intramolecular hydrogen bonding potential. The 2-substituted regioisomer is commercially available at 95% purity from Leyan (Shanghai) and as the HCl salt (95% purity) from AKSci and Chemenu , while the free base from CymitQuimica is listed as discontinued , indicating a dynamic supply landscape that procurement teams must monitor.

Regiochemistry Fragment-based drug design Amine exit vector geometry

Azetidine vs. Piperidine: Resistance to N-Dealkylation

In a head-to-head medicinal chemistry optimization program, Obach et al. (2016) demonstrated that replacing a piperidine ring with an azetidine in a series of serotonin-4 (5-HT₄) partial agonists eliminated two major metabolic clearance pathways: N-dealkylation and cyclization to an oxazolidine metabolite [1]. Piperidine- and pyrrolidine-containing analogs retained both metabolic liabilities—N-dealkylation produced a pharmacologically active metabolite (M1), and oxazolidine formation generated the predominant human plasma metabolite (M2)—while 4-substituted piperidines and bridged systems could partially reduce oxazolidine formation but not N-dealkylation. Azetidine replacement resulted in second-generation 5-HT₄ partial agonists that were neither N-dealkylated nor converted to oxazolidine metabolites; metabolism was instead redirected to isoxazole ring oxidation [1]. Although this study did not test 2-(Oxan-4-yl)azetidine specifically, it establishes the class-level metabolic advantage of the azetidine core over piperidine/pyrrolidine alternatives. Separately, the tetrahydropyran moiety contributes ether oxygen-mediated solubility enhancement: LogP reduction of 1.0–1.5 units vs. cyclohexyl or phenyl analogs has been documented for oxan-4-yl substitution in related azetidine scaffolds .

Metabolic stability N-dealkylation Oxazolidine formation Hepatocyte clearance

FBDD Fitness: sp³-Rich Bifunctional Scaffold

The 2-(Oxan-4-yl)azetidine scaffold consists entirely of sp³-hybridized carbon atoms (all eight carbons are sp³), yielding a calculated Fsp³ of 1.0—the theoretical maximum for carbon bond saturation . This places the compound squarely within the emerging paradigm of FBDD libraries enriched for three-dimensional, sp³-rich fragments that access underexploited chemical space compared to traditional planar, sp²-dominated screening collections . The closely related 3-(Oxan-4-yl)azetidine hydrochloride (CAS 251569-98-9) has been confirmed with Fsp³ = 1.0 and LogP = 0.084, while the free base 3-isomer has LogP = 0.96 [1]. The bifunctional architecture—an azetidine secondary amine for derivatization plus a tetrahydropyran ether oxygen for hydrogen bond acceptance—provides two distinct pharmacophoric elements within a compact MW of 141.21 Da, well below the fragment rule-of-three thresholds (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [2]. The predicted LogP for 2-(Oxan-4-yl)azetidine is estimated in the range of ~0.5–1.5 based on structurally related 2-(oxan-2-yl)azetidine data [3]. This contrasts with simple alkyl-substituted azetidines (e.g., 2-methylazetidine, MW 71.12) that lack the additional polarity and H-bond acceptor capacity of the oxane oxygen.

Fragment-based drug discovery Fsp3 Lead-like properties 3D chemical space

Synthetic Versatility: 2-Position Azetidine Amine Handle

The 2-substituted azetidine scaffold offers a secondary amine at the 1-position of the azetidine ring, providing a reactive handle for amide bond formation, reductive amination, sulfonamide coupling, and urea synthesis—key transformations in medicinal chemistry library production [1]. This contrasts with 1-substituted oxan-4-yl azetidines (e.g., 1-(oxan-4-yl)azetidine-3-carboxylic acid, CAS 1127402-33-8) where the azetidine nitrogen is already substituted, limiting the accessible derivatization chemistry [2]. In a study by Wanner et al. (2010), replacement of a secondary amide with an azetidine moiety in CCR5 antagonists increased intrinsic permeability compared to piperidine analogs, demonstrating the scaffold's capacity to modulate ADME properties [3]. Furthermore, the 3-substituted regioisomer has been explicitly cited as a useful intermediate in the preparation of benzimidazole inhibitors of PI3-kinase δ , establishing precedent for oxan-4-yl azetidine scaffolds in kinase inhibitor programs. The 2-substituted variant provides an alternative vector for SAR exploration in the same target space. The commercial availability landscape currently favors the HCl salt form (CAS 2138073-30-8) over the free base, with 95%+ purity from multiple vendors including AaronChem (MDL MFCD31559199), AKSci, and Chemenu .

Synthetic intermediate Amine derivatization Piperidine bioisostere Medicinal chemistry building block

2-(Oxan-4-yl)azetidine: Application Scenarios


Fragment-Based Library Construction: Maximal sp³ Saturation

2-(Oxan-4-yl)azetidine, with Fsp³ = 1.0 and MW = 141 Da, is ideally suited for fragment library assembly targeting underexplored 3D chemical space as described by Mato et al. (2024) . Procurement teams building sp²–sp³ hybrid fragment collections should select this scaffold over planar aromatic fragments or partially saturated alternatives that fail to achieve full carbon saturation. The compact size and bifunctional nature (amine + ether) comply with the Rule of Three for fragment-based lead discovery [1].

Lead Optimization: Azetidine as Piperidine Bioisostere

When a lead series containing a piperidine ring suffers from N-dealkylation-mediated clearance or oxazolidine metabolite formation, 2-(Oxan-4-yl)azetidine provides the azetidine core demonstrated by Obach et al. (2016) to eliminate both metabolic pathways [2]. The additional oxane moiety offers a polarity handle absent in simple unsubstituted azetidine, potentially improving solubility without reintroducing metabolic liability. This scaffold is appropriate for medicinal chemistry teams seeking to install a metabolically stable, sp³-rich amine with orthogonal derivatization potential.

Kinase Inhibitor SAR: Oxan-4-yl Azetidine Scaffold

The 3-substituted regioisomer has established precedent as an intermediate for benzimidazole-based PI3-kinase δ inhibitors . The 2-substituted variant provides an alternative amine exit vector geometry that can be exploited in kinase hinge-binding or solvent-exposed region SAR campaigns. Research teams pursuing PI3K, JAK, or other kinase targets where saturated heterocyclic amine substitution modulates selectivity should consider 2-(Oxan-4-yl)azetidine as a complementary scaffold to the more commonly explored 3-substituted regioisomer.

CNS Drug Discovery: Balanced Physicochemical Profile

The azetidine scaffold has been explicitly profiled for CNS lead-like library construction, with measured in vitro physicochemical and pharmacokinetic properties supporting its suitability for blood-brain barrier penetration [3]. The oxan-4-yl group contributes polarity (predicted LogP ~0.5–1.5) that falls within the preferred CNS drug space (LogP 1–3), while the low molecular weight (141 Da) and single hydrogen bond donor (azetidine NH) align with CNS MPO desirability criteria. This scaffold is recommended for neuroscience-focused discovery programs seeking to balance CNS penetration with metabolic stability.

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